molecular formula C3H3Br2ClO B092009 2,3-Dibromopropionyl chloride CAS No. 18791-02-1

2,3-Dibromopropionyl chloride

Cat. No. B092009
CAS RN: 18791-02-1
M. Wt: 250.31 g/mol
InChI Key: HWKWYDXHMQQDQJ-UHFFFAOYSA-N
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Description

2,3-Dibromopropionyl chloride is a chemical compound that has been utilized in various synthetic processes. It serves as an intermediate in the synthesis of several heterocyclic fragments and biologically active compounds. The compound's reactivity and utility in forming more complex structures make it a valuable reagent in organic chemistry.

Synthesis Analysis

The synthesis of compounds involving 2,3-dibromopropionyl chloride has been reported in multiple studies. For instance, a straightforward synthesis of 5-bromo and 5,5'-dibromo-2,2'-bipyridines was achieved by direct bromination of 2,2'-bipyridine hydrobromide salt and radical decarboxylative bromination of the corresponding acid chlorides . Another study described the synthesis of 1,4-bis(3'-bromopropionyl)piperazine-2,3-14C, where 2,3-dibromopropionyl chloride was used in a Schotten-Baumann reaction to yield the desired compound . Additionally, the reaction of 2,3-dibromopropionyl chloride with 4-methoxyphenol and (S)-1-methylbenzylamine led to diastereomeric aziridine esters, which were further transformed into enantiomers of 1,4-dideoxy-1,4-iminolyxitol and 1,4-dideoxy-1,4-iminoribitol .

Molecular Structure Analysis

The molecular structure of 2,3-dibromopropionyl chloride is not explicitly detailed in the provided papers. However, its reactivity suggests that it contains functional groups that are amenable to various chemical transformations, as evidenced by its use in synthesizing complex molecules like bipyridines and aziridine esters .

Chemical Reactions Analysis

2,3-Dibromopropionyl chloride is involved in several chemical reactions. It has been used in the synthesis of brominated heterocycles , as a reagent in the formation of piperazine derivatives , and in the creation of diastereomeric aziridine esters . These reactions demonstrate the compound's versatility in forming carbon-nitrogen and carbon-oxygen bonds, which are crucial in the construction of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dibromopropionyl chloride are not directly discussed in the provided papers. However, its successful use in synthesis suggests that it is a stable reagent under the reaction conditions employed. The compound's bromine atoms are likely to be reactive sites for further chemical transformations, as seen in the synthesis of various brominated compounds . The enantiomers of a related compound, ethyl 2,3-dibromopropionate, were separated using preparative HPLC, indicating that the dibromopropionyl moiety can be resolved into its enantiomeric forms, which is important for the synthesis of chiral molecules .

Scientific Research Applications

  • Chemical Shift Imaging

    • Field : Analytical Chemistry
    • Application : 2,3-Dibromopropionyl chloride is used as a surrogate standard during extraction and determination of haloacetic acid in drinking water .
    • Method : The exact method of application is not specified, but it likely involves the use of 2,3-Dibromopropionyl chloride in a chemical shift imaging technique during nuclear magnetic resonance (NMR) analysis .
    • Results : The outcomes of this application are not specified in the source .
  • Synthesis of Diaminopropionanilides and Dideoxy-iminolyxitols

    • Field : Organic Chemistry
    • Application : 2,3-Dibromopropionyl chloride is used in the synthesis of a series of 2,3-diaminopropionanilides and enantiomers of 1,4-dideoxy-1,4-iminolyxitol and 1,4-dideoxy-1,4-iminoribitol .
    • Method : The exact method of application is not specified, but it likely involves the use of 2,3-Dibromopropionyl chloride as a reagent in organic synthesis .
    • Results : The outcomes of this application are not specified in the source .

Safety And Hazards

2,3-Dibromopropionyl chloride is classified as a combustible liquid. It is harmful if swallowed and may cause respiratory irritation. It causes severe skin burns and eye damage . It reacts violently with water, and contact with water liberates toxic gas .

Relevant Papers

One relevant paper discusses the photodissociation of 2,3-dibromopropionyl chloride at 248 nm, probing Br2 as the primary fragment using cavity ring-down absorption spectroscopy . Another paper presents an improved process for the preparation of 2,3-dibromopropionyl chloride .

properties

IUPAC Name

2,3-dibromopropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br2ClO/c4-1-2(5)3(6)7/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKWYDXHMQQDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br2ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940266
Record name 2,3-Dibromopropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromopropionyl chloride

CAS RN

18791-02-1
Record name 2,3-Dibromopropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18791-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionyl chloride, 2,3-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018791021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dibromopropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dibromopropionyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
S Takano, M Moriya, K Ogasawara - Tetrahedron: Asymmetry, 1992 - Elsevier
Reaction of 2,3-dibromopropionyl chloride with 4-methoxyphenol and (S)-1-methylbenzylamine yielded a 4:5 mixture of readily separable diastereomeric aziridine esters in an excellent …
Number of citations: 44 www.sciencedirect.com
W Zhang, Y Zhang, Y Cheng, C Qin… - Coloration …, 2015 - Wiley Online Library
A novel hemicyanine fluorescent reactive cationic dye was synthesised by the reaction between the free amino group of a hemicyanine fluorescent dye and 2,3‐dibromopropionyl …
Number of citations: 8 onlinelibrary.wiley.com
M Balaganesh, J Song, T Kasai, KC Lin - Physical Chemistry Chemical …, 2021 - pubs.rsc.org
The photodissociation of 2,3-dibromopropionyl chloride (CH2BrCHBrC(O)Cl, 2,3-DBPC) at 248 nm was carried out to study Br2 as the primary molecular product in the B3Π+0u ← X1Σ+…
Number of citations: 4 pubs.rsc.org
PA Tenthorey, HJ Adams, GH Kronberg… - Journal of Medicinal …, 1981 - ACS Publications
Some of these compounds produced long-lasting anesthesia comparable to tetracaine in the in vivo ratsciatic model. We now describe the synthesis of a new series of 2, 3-di-…
Number of citations: 11 pubs.acs.org
M Kim, S Yoon, T Kim, J Bae, N Yoon - Fibers and Polymers, 2006 - Springer
The cotton fabrics were pretreated by sodium 2-(2,3-dibromopropionylamino)-5-(4,6-dichloro-1,3,5-triazinylamino)-benzenesulfonate (DBDCBS) at alkaline condition of room …
Number of citations: 21 link.springer.com
S Takano, K Samizu, K Ogasawara - Chemistry Letters, 1990 - journal.csj.jp
Thermolysis of the aziridine ester, obtained from (S)-O-benzylglycidol, afforded the pyrrolidine lactone bearing a quaternary carbon center stereo-specifically in a good yield via …
Number of citations: 38 www.journal.csj.jp
MK Kim, NS Yoon, TK Kim - Textile Coloration and Finishing, 2012 - koreascience.kr
In order to dye nylon/cotton blended fabrics in solid colors with only acid dyes, a hetero-bifunctional bridge compound (DBDCBS) was examined. The bridge compound was designed to …
Number of citations: 3 koreascience.kr
KG Saunders, WJ MacKnight, RW Lenz - Macromolecules, 1982 - ACS Publications
Polymers of widely ranging tacticities, from highly isotactic to highly syndiotactic, were synthesized from methyl, ethyl, n-propyl, isopropyl, n-butyl, and n-pentyl-bromoacry lates. The …
Number of citations: 19 pubs.acs.org
RS Davidson, GM Ismail… - … of the Society of Dyers and …, 1988 - Wiley Online Library
Potential fluorescent whitening agents (FWAs) containing halogen atoms which intramolecularly quench fluorescence have been synthesised and applied to wool in a number of ways. …
Number of citations: 5 onlinelibrary.wiley.com
R Thier, M Muller, JB Taylor, SE Pemble… - Chemical research in …, 1995 - ACS Publications
Recently, we inserted the plasmid vector pKK233-2 containing rat GSH S-transferase (GST) 5-5 cDNA into Salmonella typhimurium TA1535 and found that these bacteria [GST 5-5 (+)] …
Number of citations: 68 pubs.acs.org

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